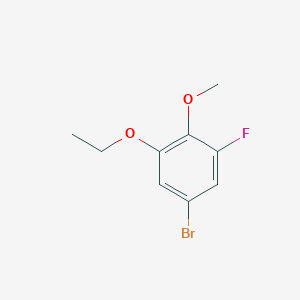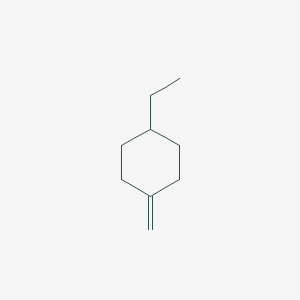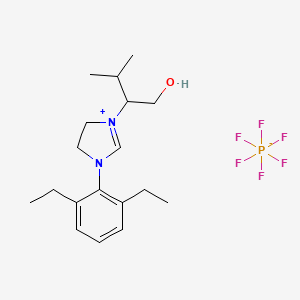
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a tert-butyl group, a methanesulfonamido group, and a methoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid core, followed by the introduction of the tert-butyl, methanesulfonamido, and methoxy groups through various chemical reactions. Specific reagents and conditions may include:
Formation of the Benzoic Acid Core: This can be achieved through the oxidation of a suitable precursor, such as a methyl-substituted benzene derivative.
Introduction of the Tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Methanesulfonamido Group: This can be done through a nucleophilic substitution reaction using methanesulfonyl chloride and an amine.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Tert-butyl-3-methylbenzoic acid
- 5-Tert-butyl-2-methoxybenzoic acid
- 3-(Methanesulfonamido)-2-methoxybenzoic acid
Uniqueness
5-Tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methanesulfonamido group introduces additional functionality, allowing for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C13H19NO5S |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
5-tert-butyl-3-(methanesulfonamido)-2-methoxybenzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)8-6-9(12(15)16)11(19-4)10(7-8)14-20(5,17)18/h6-7,14H,1-5H3,(H,15,16) |
Clé InChI |
YRIVQLCOONVGTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)

![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)




